molecular formula C23H29N3O4 B2920302 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide CAS No. 1203129-70-7

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide

Cat. No. B2920302
CAS RN: 1203129-70-7
M. Wt: 411.502
InChI Key: MCTHLJJYGGBIDN-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Catalysis

Dicyanomethylene Compounds as Cyanation Reagents : Research has shown that compounds like dicyanomethylene can act on N-aryl derivatives via hydride abstraction followed by cyanide addition, forming carbonitriles in moderate yields. This method highlights the potential utility of related chemical structures in synthesizing nitrogen-containing heterocycles, which could be structurally or functionally analogous to the chemical compound (Döpp, Jüschke, & Henkel, 2002).

Palladium Iodide Catalyzed Multicomponent Carbonylative Approaches : Studies have demonstrated the versatility of palladium iodide catalysis in the functionalization of isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides, suggesting potential pathways for the synthesis of compounds with similar structural frameworks (Mancuso et al., 2014).

Structural Analysis and Material Science

Effect of Pressure on Polymorphs of Tolazamide : This research focuses on the behavior of tolazamide polymorphs under pressure, offering insights into the physical chemistry of solid-state forms. Such studies could inform the development and stabilization of related compounds in various forms and polymorphs (Fedorov et al., 2017).

Enantioselective Synthesis

Enantioselective Amine α-Functionalization : Research has explored the enantioselective functionalization of the α-methylene C–H bonds of amines, including azepanes, highlighting methods for the synthesis of bioactive compounds and therapeutic agents. This indicates the importance of stereochemistry in the development of compounds with specific biological activities (Jain, Verma, Xia, & Yu, 2016).

Ionic Liquids and Green Chemistry

Azepanium Ionic Liquids : The synthesis of a new family of room temperature ionic liquids using azepane demonstrates innovative approaches to utilizing alicyclic secondary amines in green chemistry. Such research offers a perspective on the design of environmentally benign solvents and catalysts, potentially relevant to the processing or application of the compound (Belhocine et al., 2011).

Future Directions

For more detailed information, consult relevant scientific papers and databases . 🌟

properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-16(2)30-19-10-8-17(9-11-19)21(27)24-20-14-18(15-25(3)23(20)29)22(28)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHLJJYGGBIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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